molecular formula C7H10BNO3 B13402531 4-Methoxy-3-methylpyridine-5-boronic acid

4-Methoxy-3-methylpyridine-5-boronic acid

Cat. No.: B13402531
M. Wt: 166.97 g/mol
InChI Key: IHXWXNFBQZABAB-UHFFFAOYSA-N
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Description

4-Methoxy-3-methylpyridine-5-boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a boronic acid group and a pyridine ring in its structure makes it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-methylpyridine-5-boronic acid typically involves the borylation of 4-methoxy-3-methylpyridine. One common method is the use of a palladium-catalyzed borylation reaction, where the pyridine derivative is treated with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to minimize waste and maximize yield, making the process economically viable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-methylpyridine-5-boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

    Substitution: The methoxy group on the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Suzuki-Miyaura Coupling: Biaryl compounds or styrenes.

    Oxidation: Alcohols or ketones.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

4-Methoxy-3-methylpyridine-5-boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

    Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Medicine: It is involved in the development of boron-containing drugs, which have shown promise in cancer therapy and as enzyme inhibitors.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-methylpyridine-5-boronic acid primarily involves its role as a boron donor in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The methoxy and methyl groups on the pyridine ring can also participate in various electronic interactions, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

  • 3-Methoxypyridine-4-boronic acid
  • 4-Methylpyridine-3-boronic acid
  • 2-Methoxypyridine-5-boronic acid

Comparison: 4-Methoxy-3-methylpyridine-5-boronic acid is unique due to the presence of both a methoxy and a methyl group on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of electronic properties and steric effects, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C7H10BNO3

Molecular Weight

166.97 g/mol

IUPAC Name

(4-methoxy-5-methylpyridin-3-yl)boronic acid

InChI

InChI=1S/C7H10BNO3/c1-5-3-9-4-6(8(10)11)7(5)12-2/h3-4,10-11H,1-2H3

InChI Key

IHXWXNFBQZABAB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=CC(=C1OC)C)(O)O

Origin of Product

United States

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